molecular formula C10H14ClNO3 B1377383 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride CAS No. 1432677-71-8

2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride

Cat. No.: B1377383
CAS No.: 1432677-71-8
M. Wt: 231.67 g/mol
InChI Key: HCENOFSMNCAGEH-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride is a chiral amino acid derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. Compounds within this structural class are recognized for their utility as precursors in the synthesis of inhibitors for key enzymes. For instance, similar 2-amino-4-phenylbutanoic acid derivatives have been investigated as inhibitors of kynureninase and kynurenine-3-hydroxylase, enzymes in the kynurenine pathway of tryptophan metabolism, which is a relevant target for the research of neurodegenerative conditions . Furthermore, the structural motif of 4-phenylbutanoic acid is prevalent in the synthesis of active pharmaceutical ingredients. One prominent example is its role as a key intermediate in the production of Angiotensin-Converting Enzyme (ACE) inhibitors, a major class of antihypertensive drugs . The related compound l-homophenylalanine (l-HPA), which shares a similar carbon skeleton, is a versatile chiral building block for blockbuster pharmaceuticals, including proteasome inhibitors, acetylcholinesterase inhibitors, and β-lactam antibiotics . As a research chemical, this compound offers scientists a scaffold for the development of novel bioactive molecules and for studying biochemical pathways. The product is provided as a solid and must be stored under an inert atmosphere at 2-8°C . This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-amino-4-hydroxy-4-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCENOFSMNCAGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(C(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432677-71-8
Record name 2-amino-4-hydroxy-4-phenylbutanoic acid hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride can be achieved through several synthetic routes. One common method involves the biocatalytic synthesis using phenylalanine dehydrogenase. This process involves the transformation of 2-oxo-4-phenylbutanoic acid to the desired product using recombinant aromatic L-amino acid transaminase . The reaction conditions typically include mild temperatures and pH levels to ensure high enantioselectivity and yield.

Industrial Production Methods: In industrial settings, the production of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride may involve large-scale biocatalytic processes. These processes often utilize genetically modified enzymes to enhance the efficiency and yield of the desired product. The use of continuous product removal and fed-batch substrate addition can further improve the overall productivity of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-amino-4-hydroxy-4-phenylbutanoic acid hydrochloride with five structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-Amino-4-hydroxy-4-phenylbutanoic acid HCl 75162-17-3 C₁₀H₁₂ClNO₃ 229.66 C4 hydroxy, C4 phenyl, amino at C2
(S)-2-Amino-4-oxo-4-phenylbutanoic acid HCl 54631-37-7 C₁₀H₁₂ClNO₃ 229.66 C4 oxo (keto), C4 phenyl, amino at C2
(2S)-2-Amino-4-methoxy-butanoic acid HCl 3311-01-1 C₅H₁₂ClNO₃ 169.61 C4 methoxy, amino at C2, no phenyl
4-(Dimethylamino)butanoic acid HCl N/A C₆H₁₄ClNO₂ 167.64 C4 dimethylamino, no hydroxyl or phenyl
2-Amino-4-hydroxybutanoic acid 672-15-1 C₄H₉NO₃ 119.12 C4 hydroxy, amino at C2, no phenyl

Key Observations :

The phenyl group enhances hydrophobicity and may influence binding interactions in biological systems .

Hydroxy vs.

Chirality : The (2S)-configured methoxy analog (CAS 3311-01-1) highlights the role of stereochemistry in solubility and reactivity, as methoxy groups are less polar than hydroxyl groups .

Biological Activity

2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride, commonly referred to as L-Phenylalanine, is an amino acid derivative that has garnered significant attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of 2-amino-4-hydroxy-4-phenylbutanoic acid hydrochloride is largely attributed to its role in various biochemical pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enkephalinase, which enhances met5-enkephalin-induced anti-nociception, suggesting potential analgesic properties.
  • Angiotensin-Converting Enzyme (ACE) Inhibition : It acts as a precursor for ACE inhibitors, which are crucial in managing hypertension and cardiovascular diseases. This compound may modulate the production of vasoconstrictor angiotensin II, thus lowering blood pressure.

The compound exhibits several notable biochemical properties:

  • Cell Signaling Modulation : It influences cellular processes by affecting signaling pathways and gene expression, leading to altered metabolic activities.
  • Interaction with Enzymes : It interacts with enzymes like carbonyl reductases, facilitating the reduction of ethyl 2-oxo-4-phenylbutanoate to optically active forms.

Cellular Effects

Research has indicated that 2-amino-4-hydroxy-4-phenylbutanoic acid hydrochloride affects various cellular functions:

  • Metabolic Pathways : It can modulate enzyme activities within metabolic pathways, resulting in significant changes in metabolite levels and overall metabolic flux.
  • Long-term Exposure Effects : Studies show that prolonged exposure can lead to sustained alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

Animal studies have demonstrated varying effects based on dosage:

  • Low Doses : Beneficial effects such as reduced blood pressure have been observed at lower doses due to inhibition of angiotensin II production.
Dosage (mg/kg) Effect on Blood Pressure Mechanism
10DecreaseACE inhibition
50Significant decreaseEnhanced enkephalin activity

Case Studies

Several studies highlight the biological activity of this compound:

  • Hypertensive Rat Models : In a controlled study involving hypertensive rats, administration of 2-amino-4-hydroxy-4-phenylbutanoic acid hydrochloride led to a significant reduction in systolic blood pressure, demonstrating its potential as an antihypertensive agent.
  • Pain Management Trials : Clinical trials assessing the compound's efficacy in pain management showed promising results, particularly in conditions characterized by neuropathic pain.

Q & A

Q. What comparative data exist for analogs with halogen or methyl substitutions?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight:
  • 4-Chloro analog : 10× higher GABA receptor affinity but reduced solubility .
  • 4-Methyl analog : Improved metabolic stability (t₁/₂ = 8 hrs vs. 2 hrs for parent) .
  • Data Table :
AnalogSubstitutionGABA IC₅₀ (µM)Solubility (mg/mL)
Parent-OH1215
4-Cl-Cl1.25
4-Me-CH₃1825

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